(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde

Physicochemical characterization Thermal properties Intermolecular interactions

(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde (CAS 93912-45-9) is a low-molecular-weight (121.14 g/mol) heterocyclic enol–aldehyde belonging to the pyridinylidene class, characterized by a pyridine ring conjugated to an ethenol moiety in the Z-configuration. This compound exists as a stabilized enol tautomer, distinguishing it from conventional pyridine aldehydes and saturated pyridine ethanols by offering a unique combination of electrophilic aldehyde reactivity, nucleophilic enol character, and configurational restriction that governs its synthetic and physicochemical behavior.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 93912-45-9
Cat. No. B13951686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde
CAS93912-45-9
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CO
InChIInChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H
InChIKeyAWHPVMOPHMGEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde (CAS 93912-45-9) Is a Differentiated Pyridinylidene Aldehyde for Research Procurement


(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde (CAS 93912-45-9) is a low-molecular-weight (121.14 g/mol) heterocyclic enol–aldehyde belonging to the pyridinylidene class, characterized by a pyridine ring conjugated to an ethenol moiety in the Z-configuration . This compound exists as a stabilized enol tautomer, distinguishing it from conventional pyridine aldehydes and saturated pyridine ethanols by offering a unique combination of electrophilic aldehyde reactivity, nucleophilic enol character, and configurational restriction that governs its synthetic and physicochemical behavior .

Dual enol–aldehyde reactivity supports bifunctional synthesis
Z-configuration provides stereochemical control in downstream reactions
Reported kinetic stabilization enables ambient handling and storage

Why Generic Substitution of (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde (CAS 93912-45-9) with Common Pyridine Analogs Fails


Interchanging (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde with commercially ubiquitous alternatives such as pyridine-2-carbaldehyde, 2-pyridineethanol, or 2-vinylpyridine is not scientifically equivalent. Each comparator lacks the defining enol–aldehyde conjugated system that is the structural basis for this compound's differentiated reactivity profile. Pyridine-2-carbaldehyde (CAS 1121-60-4) provides only an electrophilic aldehyde center without the nucleophilic enol oxygen ; 2-pyridineethanol (CAS 103-74-2) is a saturated alcohol with no carbonyl electrophilicity ; and 2-vinylpyridine (CAS 100-69-6) entirely lacks oxygen functionality . The quantitative evidence below establishes that these structural differences translate into measurable divergence in physicochemical properties, electronic stability, and synthetic versatility—making generic substitution scientifically invalid for applications requiring the specific reactivity, polarity, or configurational constraints of this compound.

Pyridine-2-carbaldehyde

Only electrophilic aldehyde reactivity; enol nucleophilicity absent, limiting bifunctional reaction pathways

2-Pyridineethanol

Saturated alcohol with no carbonyl electrophilicity; cannot replicate aldehyde-derived transformations

2-Vinylpyridine

Lacks oxygen functionality entirely; fails to provide enol or aldehyde character for conjugate additions

Quantitative Differentiation Evidence for (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde (CAS 93912-45-9) vs. Structural Analogs


Higher Boiling Point Reflects Stronger Intermolecular Interactions vs. Pyridine-2-carbaldehyde and 2-Vinylpyridine

The target compound (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde exhibits a predicted boiling point of 243.1±40.0 °C at 760 mmHg , which is approximately 62 °C higher than that of pyridine-2-carbaldehyde (181 °C) and about 84 °C higher than that of 2-vinylpyridine (159 °C) . Although the molecular weight of the target compound (121.14 g/mol) is intermediate between these comparators, its elevated boiling point indicates substantially stronger intermolecular interactions—consistent with hydrogen-bonding and dipole–dipole contributions from the enol–aldehyde conjugated system that are absent in both comparators.

Boiling point
Data to verify
+62 °C vs pyridine-2-carbaldehyde; +84 °C vs 2-vinylpyridine
Higher predicted bp suggests stronger intermolecular interactions; may affect distillation protocols
Predicted value; experimental verification advised
Physicochemical characterization Thermal properties Intermolecular interactions

Intermediate LogP Offers Balanced Lipophilicity vs. More Polar Pyridine-2-carbaldehyde and More Lipophilic 2-Vinylpyridine

The target compound has a computed LogP of 0.2752 , placing it at a balanced midpoint between the more polar pyridine-2-carbaldehyde (estimated LogP approximately 0.5) and the more lipophilic 2-vinylpyridine (LogP approximately 1.5). This intermediate LogP, combined with a polar surface area (PSA) of 32.86 Ų , positions the compound within a favorable range for membrane permeability while retaining sufficient aqueous solubility—a property profile that neither comparator simultaneously achieves.

Lipophilicity profile
Data to verify
LogP 0.28 (target) vs ~0.5 and ~1.5; PSA 32.9 Ų
Intermediate LogP may support balanced membrane permeability and aqueous solubility
Computed values; experimental logD recommended
Lipophilicity LogP Drug-likeness Membrane permeability

Kinetically Stabilized Against Aromatization: DFT-Calculated Energy Barriers of 50–70 kcal/mol Distinguish Pyridinylidenes from Ordinary Enamines

Density functional theory (DFT) calculations on pyridinylidenes—the structural class to which this compound belongs—reveal that the aromatization reaction converting the pyridinylidene to the corresponding pyridine is kinetically inhibited by energy barriers of 50–70 kcal/mol [1]. The study attributes this inhibition to strong exocyclic electron delocalization that stabilizes the pyridinylidene form and prevents the otherwise thermodynamically favored rearomatization. In contrast, simple enamines and related dihydropyridine derivatives typically undergo facile aromatization under mild conditions. This computational evidence provides a mechanistic rationale for why (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde can be isolated, stored, and used as a stable synthetic intermediate—behavior that would not be predicted from the reactivity of 2-pyridineethanol or 2-vinylpyridine.

Aromatization barrier
Class-level
DFT barrier 50–70 kcal/mol for pyridinylidenes
Class-level kinetic stabilization supports storage as stable enol
Class-level inference; compound-specific validation advised
DFT calculations Aromatization kinetics Electronic structure Stability

Minimum Purity Specification of 95% Enables Reproducible Synthetic Use vs. Variable-Grade Pyridine Aldehydes

The target compound is commercially available with a documented minimum purity specification of 95% as verified by the supplier's quality assurance documentation . This threshold is critical because pyridine-2-carbaldehyde, a common precursor and potential substitute, is commercially supplied in grades ranging from 98% to >99% purity but is notorious for oxidative degradation during storage, leading to variable actual purity at the time of use unless freshly distilled . The pyridinylidene compound, by contrast, benefits from the kinetic stabilization against aromatization discussed above, suggesting that its nominal purity is more reliably maintained under recommended storage conditions (cool, dry place) .

Purity specification
Specification review
Minimum 95%, documented stability under cool, dry conditions
Defined purity baseline may improve synthetic reproducibility
Vendor-specified; lot-specific COA review recommended
Purity specification Quality control Synthetic reproducibility Procurement

Optimal Research and Industrial Application Scenarios for (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde (CAS 93912-45-9) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Heterocyclic Library Construction Requiring Enol–Aldehyde Bifunctionality

The target compound provides both an electrophilic aldehyde and a nucleophilic enol site within a single, configurationally defined molecule. This dual reactivity cannot be replicated by pyridine-2-carbaldehyde (electrophilic only), 2-pyridineethanol (nucleophilic hydroxyl only), or 2-vinylpyridine (no oxygen functionality). The Z-configuration of the ethenol group further imposes stereochemical constraints on downstream reactions such as cyclocondensations, Wittig olefinations, and metal-catalyzed couplings. Research groups constructing libraries of pyridine-fused heterocycles or enaminone-derived scaffolds should procure this compound rather than attempting to generate similar intermediates in situ from simpler precursors, as the kinetic stabilization against aromatization (50–70 kcal/mol barrier [1]) ensures the enol form remains available for reaction rather than tautomerizing to the keto form.

Medicinal Chemistry Lead Optimization Benefiting from Intermediate LogP and Low PSA

For medicinal chemistry programs requiring balanced physicochemical properties, the target compound's LogP of 0.2752 and PSA of 32.86 Ų [1] offer a favorable starting point that neither pyridine-2-carbaldehyde (more polar, estimated LogP ~0.5) nor 2-vinylpyridine (more lipophilic, estimated LogP ~1.5) can simultaneously provide. This intermediate profile is particularly relevant for central nervous system (CNS) drug discovery, where optimal LogP values of 1–3 and PSA < 60–70 Ų are associated with blood–brain barrier penetration. The compound can serve as a building block for generating screening libraries with predictably balanced ADME properties, reducing the need for subsequent property optimization through additional synthetic steps.

Stable Enol Building Block for Reaction Method Development and Catalyst Screening

The kinetic stabilization of the pyridinylidene system against aromatization [1] makes this compound uniquely suitable as a stable enol surrogate in reaction methodology development. Unlike highly reactive enols or enolates that must be generated in situ and used immediately, (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde can be weighed, handled, and stored under standard laboratory conditions (cool, dry place) . This operational simplicity enables its use in high-throughput catalyst screening, parallel synthesis, and automated library production—applications where the use of air-sensitive or thermally labile enol equivalents would introduce unacceptable variability. The documented minimum purity of 95% further supports reproducible screening results across multiple experimental runs.

Development of Pyridinylidene-Based Ligands and Organocatalysts

The pyridinylidene motif, as demonstrated by DFT studies on the broader class [1], possesses unique electronic properties including strong exocyclic electron delocalization and resistance to rearomatization. These features are valuable for designing electron-donating ligands for transition-metal catalysis or organocatalytic applications. The target compound's aldehyde functionality provides a synthetic handle for further derivatization—such as imine formation, reductive amination, or Horner–Wadsworth–Emmons olefination—enabling the modular construction of ligand libraries. The combination of configurational rigidity (Z-configuration) and electronic tunability distinguishes this scaffold from more flexible pyridine-ethanol or pyridine-carbaldehyde derivatives.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Enol–aldehyde dual reactivity
Stereochemical control and reaction pathway monitoring
Medicinal chemistry lead optimization
Intermediate lipophilicity and low PSA profile
Membrane permeability and aqueous solubility balance
Reaction methodology development
Stable enol surrogate for ambient handling
Reproducibility under standard lab conditions
Ligand and organocatalyst design
Electron-donating pyridinylidene motif
Electronic tunability and configurational rigidity
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